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Compound of Interest

Compound Name: Titanium aluminide

Cat. No.: B1143742

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) to address porosity issues in cast titanium aluminide (TiAl) experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the casting of
titanium aluminide alloys.
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Problem

Potential Cause

Recommended Solution

Excessive Gas Porosity
(Spherical Voids)

High levels of dissolved gases
(e.g., hydrogen, nitrogen) in
the molten metal.[1]

Utilize vacuum melting and
pouring techniques to minimize
gas absorption.[2] Ensure all
raw materials and crucibles are
clean and dry to prevent

moisture contamination.[3]

Turbulent filling of the mold
cavity, leading to air

entrapment.[4]

Optimize the gating and runner
system to promote a smooth,
non-turbulent flow of molten
metal.[4] Consider using
centrifugal casting, which can

help expel gases.[5][6]

Reaction between the molten
TiAl and the mold material,

releasing gas.

Use highly stable and inert
mold materials, such as yttria-
based ceramics for the face
coat.[7] Ensure proper mold
baking to remove any volatile

components.

Shrinkage Porosity (Irregular,

Jagged Voids)

Inadequate feeding of molten
metal to compensate for

solidification shrinkage.[1]

Design an effective gating and
riser system to ensure a
continuous supply of molten
metal to solidifying sections.
The gate should ideally be
located at the thickest section

of the casting.[3]

Non-uniform cooling rates,
creating isolated hot spots that

cannot be fed.

Control the cooling process to
promote directional
solidification. This can be
achieved through mold design
and the use of chills or

insulating materials.[3]

Premature solidification of the

gating system, cutting off the

Ensure the gate solidifies after

the main casting. This can be
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supply of molten metal.

influenced by the gate design

and the pouring temperature.

Incomplete Mold Filling

(Misruns)

Low fluidity of the molten

metal.

Increase the pouring
temperature (superheat) to
improve fluidity. However,
excessive superheat can
increase gas pickup and mold-

metal reactions.[8][9]

Low mold temperature,
causing premature

solidification.

Preheat the mold to an
appropriate temperature to
maintain the fluidity of the
molten metal during filling.[10]
[11]

Insufficient pressure to fill thin

sections.

Centrifugal casting can provide
the necessary pressure to fill
intricate and thin-walled

sections.[12]

Surface Porosity

Reaction between the molten

metal and the mold surface.

Use a suitable, non-reactive
face coat on the mold, such as
yttria.[7]

Entrapped gas bubbles at the
mold-metal interface.

Ensure proper venting of the

mold to allow gases to escape.

[3]

Frequently Asked Questions (FAQs)

Q1: What are the main types of porosity in cast titanium aluminide?

Al: The two primary types of porosity are gas porosity and shrinkage porosity. Gas porosity is

caused by the entrapment of gases (like hydrogen or argon) in the molten metal, resulting in

typically spherical voids.[1] Shrinkage porosity is due to the volume contraction of the alloy

during solidification and appears as irregular, jagged cavities if not properly fed with liquid

metal.[1]
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Q2: How does the casting method affect porosity?

A2: The casting method significantly influences porosity levels.

o Gravity Investment Casting: This is a common method, but it can be prone to both gas and
shrinkage porosity if the gating and riser systems are not optimized.[13]

e Centrifugal Casting: This method uses centrifugal force to push the molten metal into the
mold. This pressure helps to improve mold filling, reduce shrinkage porosity, and expel
gases, leading to a denser casting.[5][6][12]

e Vacuum Casting: Performing the melting and casting process under a vacuum minimizes the
exposure of the molten metal to atmospheric gases, thereby reducing gas porosity.[2]

Q3: What is Hot Isostatic Pressing (HIP), and how does it reduce porosity?

A3: Hot Isostatic Pressing (HIP) is a post-casting process that subjects the cast component to
high temperature and isostatic gas pressure. This process collapses and diffusionally bonds
internal pores, significantly reducing or eliminating porosity and improving the mechanical
properties of the casting.[2][14] For Ti-48Al-2Cr-2Nb, a typical HIP cycle involves heating the
casting in an inert gas (usually Argon) atmosphere.[15]

Q4: Can mold design and materials help in reducing porosity?

A4: Yes, mold design and materials are critical.

e Gating and Riser Design: A well-designed gating system ensures smooth filling of the mold,
while properly placed risers act as reservoirs of molten metal to feed the casting as it
shrinks, preventing shrinkage porosity.[3]

» Mold Material: The mold material, especially the face coat that comes into contact with the
molten TiAl, should be chemically inert to prevent reactions that can generate gas porosity.
Yttria-based ceramics are often used for this purpose due to their high stability.[7]

o Mold Permeability and Venting: The mold should be permeable enough or have adequate
vents to allow trapped air and gases to escape during the pouring process.[3]
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Q5: What is the effect of pouring temperature on porosity?

A5: The pouring temperature, or the degree of superheat, affects the fluidity of the molten
metal. A higher pouring temperature can improve mold filling and reduce the risk of misruns,
but it can also increase the solubility of gases in the melt, potentially leading to higher gas
porosity upon solidification.[8][9] It can also increase the likelihood of reactions between the
molten metal and the mold.[8] Therefore, an optimal pouring temperature must be determined
for each specific alloy and casting geometry.

Data Presentation

Qualitative and Quantitative Effects of Process Parameters on Porosity in Titanium Aluminide
Castings
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Parameter Effect on Porosity Typical Range/Value  Remarks

Pouring Temperature

(Superheat)

Increasing superheat
can decrease
50-150°C above the

liquidus temperature

shrinkage porosity by
improving fluidity but
may increase gas
porosity.[8][9]

The optimal superheat
is a trade-off and
depends on the alloy

and casting geometry.

[8]

Mold Preheat

Temperature

Higher preheat
temperatures improve
mold filling and can
reduce shrinkage 450°C - 1200°C
porosity by slowing

down solidification.

[10][11]

The specific
temperature depends
on the mold material
and the complexity of

the casting.[11]

Centrifugal casting
generally results in

lower porosity

Squeeze casting can
also significantly
reduce porosity, with

average porosity

Casting Method ) N/A levels of 1.0-1.5%
compared to gravity _
) reported for aluminum
casting due to the )
] alloys, suggesting a
applied pressure.[12] o i
similar trend for TiAl.
[16]
The pressure must be
Higher pressure leads sufficient to cause
Hot Isostatic Pressing  to more effective plastic deformation
_ 100 - 200 MPa o _
(HIP) Pressure closure of internal and diffusion bonding
voids. at the HIP
temperature.[15]
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The temperature

Typically below the
should be high ypicaty

beta transus The exact
) ] enough to allow for ]
Hot Isostatic Pressing o ] temperature. For Ti- temperature depends
diffusion and plastic o o
(HIP) Temperature ] ] 48Al-2Cr-2Nb, this is on the specific TiAl
deformation without ) N
) o in the range of 1200- alloy composition.
causing significant
1280°C.

grain growth.

Sufficient time is )
_ Longer times may be
) ) required for the
Hot Isostatic Pressing needed for larger
] complete closure of 2 - 4 hours ) )
(HIP) Time castings or higher
pores through o )
o initial porosity levels.
diffusion.

Experimental Protocols
Investment Casting of Titanium Aluminide

This protocol outlines the general steps for investment casting of TiAl alloys to minimize
porosity.

o Wax Pattern Creation: A precise replica of the final component is created by injecting wax
into a metal die.[17][18]

o Pattern Assembly: Multiple wax patterns are attached to a central wax sprue and gating
system to form a "tree."[17][19]

o Shell Building: The wax assembly is repeatedly dipped into a ceramic slurry and then coated
with a refractory sand. The face coat, which is the first layer, should be made of a highly
stable ceramic like yttria to prevent reaction with the molten TiAl.[7] Subsequent layers can
be made of less expensive materials like alumina or zirconia.[19] This process is repeated
until the desired shell thickness is achieved.

o Dewaxing: The wax is melted out of the ceramic shell in an autoclave, leaving a hollow mold
cavity.[17][20]
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e Mold Firing: The ceramic shell is fired at a high temperature to burn off any residual wax and
to achieve the required strength.

e Melting and Pouring: The TiAl alloy is melted in a vacuum induction melting (VIM) furnace to
prevent contamination.[17][21] The molten metal is then poured into the preheated ceramic
mold. The pouring should be done in a controlled manner to avoid turbulence.

e Cooling: The filled mold is allowed to cool under controlled conditions to promote directional
solidification.

o Shell Removal and Finishing: Once cooled, the ceramic shell is broken away, and the
individual castings are cut from the gating system.[17] Subsequent finishing operations like
sandblasting may be performed.

Centrifugal Casting of a TiAl Turbine Blade

This protocol provides a more specific example for a common application of cast TiAl.

e Mold Preparation: A ceramic shell mold of the turbine blade is prepared using the investment
casting process described above. The mold is preheated to a temperature between 850°C
and 1100°C.

o Charge Preparation: The TiAl alloy charge is placed in a crucible, which is then positioned
within the centrifugal casting machine.

e Melting: The charge is melted in a vacuum or inert gas atmosphere. The melt temperature is
typically in the range of 1450°C to 1650°C.

o Casting: The rotor of the centrifugal casting machine is accelerated to a rotational speed
typically between 200 and 250 rpm. The molten metal is then forced from the crucible into
the mold cavity by centrifugal force.

o Solidification under Pressure: The rotation is maintained for a period of two to four minutes
as the casting solidifies under the pressure generated by the centrifugal force. This pressure
helps to feed the shrinkage and reduce porosity.
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o Cooling and Removal: After solidification, the rotation is stopped, and the mold is allowed to
cool. The casting is then removed from the mold.

Hot Isostatic Pressing (HIP) of a Cast Ti-48AIl-2Cr-2Nb
Component

This protocol describes a typical HIP cycle for reducing porosity in a common TiAl alloy.
e Loading: The cast Ti-48Al-2Cr-2Nb component is placed inside the HIP vessel.

» Evacuation and Backfilling: The vessel is evacuated to remove air and then backfilled with a
high-purity inert gas, typically Argon.

e Heating and Pressurization: The temperature and pressure inside the vessel are
simultaneously increased. For Ti-48Al-2Cr-2Nb, the temperature is typically raised to a point
below the beta transus temperature (around 1200-1280°C), and the pressure is increased to
100-200 MPa.[15]

o Dwell Time: The component is held at the target temperature and pressure for a specified
duration, typically 2 to 4 hours, to allow for the closure of internal voids through a
combination of plastic deformation and diffusion.

e Cooling: The vessel is cooled at a controlled rate to room temperature.

o Depressurization: The pressure is released, and the component is removed from the vessel.
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Figure 1: General experimental workflow for producing low-porosity cast titanium aluminide
components.
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Figure 2: Logical relationship between types of porosity, their causes, and corresponding
solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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